2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid
Overview
Description
2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a dioxolane ring through a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a benzoic acid derivative. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce nitro, halogen, or alkyl groups onto the aromatic ring.
Scientific Research Applications
2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features but lacking the benzoic acid moiety.
2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Another similar compound that differs in the functional group attached to the dioxolane ring.
Uniqueness
2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is unique due to the combination of the dioxolane ring and the benzoic acid moiety. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxycarbonyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-14(2)19-8-9(20-14)7-18-13(17)11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLHPOXWGFYRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474191 | |
Record name | 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40630-71-5 | |
Record name | 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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